molecular formula C19H17NO5 B12491161 4-[2-(3-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

4-[2-(3-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

Cat. No.: B12491161
M. Wt: 339.3 g/mol
InChI Key: WHSDRPPWHBFVCJ-UHFFFAOYSA-N
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Description

4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE is an organic compound with a complex structure that includes a benzoxazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE typically involves multi-step organic reactions. One common method involves the condensation of 3-ethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate, which is then cyclized under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br₂) in the presence of iron (Fe) or nitric acid (HNO₃) with sulfuric acid (H₂SO₄).

Major Products Formed

Scientific Research Applications

4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2-ETHYL-1,4-BENZOXAZEPINE-3,5-DIONE
  • 4-[2-(3-METHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE

Uniqueness

4-[2-(3-ETHOXYPHENYL)-2-OXOETHYL]-2H-1,4-BENZOXAZEPINE-3,5-DIONE is unique due to its specific ethoxyphenyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

4-[2-(3-ethoxyphenyl)-2-oxoethyl]-1,4-benzoxazepine-3,5-dione

InChI

InChI=1S/C19H17NO5/c1-2-24-14-7-5-6-13(10-14)16(21)11-20-18(22)12-25-17-9-4-3-8-15(17)19(20)23/h3-10H,2,11-12H2,1H3

InChI Key

WHSDRPPWHBFVCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CN2C(=O)COC3=CC=CC=C3C2=O

Origin of Product

United States

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